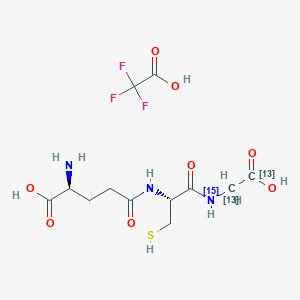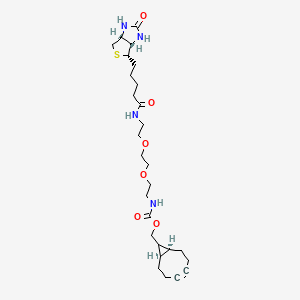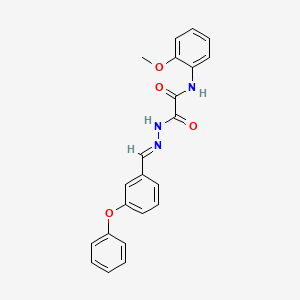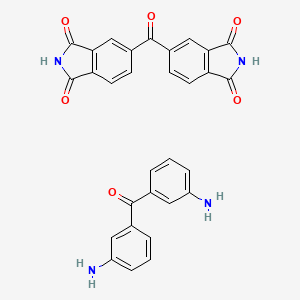
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt: is a labeled derivative of glutathione, a tripeptide composed of L-glutamate, L-cysteine, and glycine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. The trifluoroacetate salt form enhances its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glutathione (glycine-13C2,15N) Trifluoroacetate Salt involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glycine component of glutathione. The process typically includes:
Isotope Labeling: The glycine is synthesized with carbon-13 and nitrogen-15 isotopes.
Peptide Synthesis: The labeled glycine is then coupled with L-glutamate and L-cysteine through peptide bond formation.
Trifluoroacetate Salt Formation: The final product is converted into its trifluoroacetate salt form to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotope Labeling: Large-scale synthesis of carbon-13 and nitrogen-15 labeled glycine.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the labeled glycine with L-glutamate and L-cysteine.
Purification and Salt Formation: Purification of the synthesized peptide followed by conversion to the trifluoroacetate salt form.
化学反应分析
Types of Reactions:
Oxidation: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt can undergo oxidation to form glutathione disulfide.
Reduction: It can be reduced back to its thiol form from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Various electrophiles can react with the thiol group under mild conditions.
Major Products:
Oxidation: Glutathione disulfide.
Reduction: Regeneration of the thiol form.
Substitution: Formation of thioether derivatives.
科学研究应用
Chemistry:
- Used as a standard in mass spectrometry for isotope labeling studies.
- Employed in studies involving redox reactions and thiol chemistry.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding the role of glutathione in cellular processes.
Medicine:
- Investigated for its potential in drug development and delivery.
- Used in studies related to oxidative stress and its impact on diseases.
Industry:
- Applied in the development of stable isotope-labeled compounds for various industrial applications.
- Used in quality control and standardization processes.
作用机制
Mechanism: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt exerts its effects primarily through its thiol group, which can undergo oxidation and reduction reactions. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage.
Molecular Targets and Pathways:
Antioxidant Defense: Acts as a major antioxidant by neutralizing reactive oxygen species.
Detoxification: Conjugates with toxic compounds to facilitate their excretion.
Cell Signaling: Involved in redox signaling pathways that regulate various cellular functions.
相似化合物的比较
Glutathione (unlabeled): The natural form of glutathione without isotope labeling.
Glutathione (glycine-13C): Labeled with carbon-13 only.
Glutathione (glycine-15N): Labeled with nitrogen-15 only.
Uniqueness:
Isotope Labeling: The dual labeling with carbon-13 and nitrogen-15 makes it unique for tracing studies.
Trifluoroacetate Salt Form: Enhances stability and solubility compared to other forms.
This comprehensive article provides an in-depth look at Glutathione (glycine-13C2,15N) Trifluoroacetate Salt, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H18F3N3O8S |
|---|---|
分子量 |
424.33 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17N3O6S.C2HF3O2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;3-2(4,5)1(6)7/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);(H,6,7)/t5-,6-;/m0./s1/i3+1,8+1,12+1; |
InChI 键 |
DUDRWKYPABUBBV-KFJNRMSPSA-N |
手性 SMILES |
C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)


![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)


butanoic acid](/img/structure/B12055665.png)

